2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-
Description
Significance in Heterocyclic Chemistry Research
The compound 2(3H)-benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- holds significance in heterocyclic chemistry as it exemplifies how functionalization of benzoxazolone scaffolds can yield molecules with potentially novel chemical and biological properties. Benzoxazolones are important heterocycles due to their presence in various bioactive molecules and their use as intermediates in organic synthesis. The introduction of a sulfonyl group bearing a hydroxyethyl substituent at the 6-position adds polarity and potential sites for hydrogen bonding, which can influence solubility, reactivity, and interaction with biological targets. Research into such derivatives expands the chemical space of benzoxazolone compounds, facilitating the design of molecules for applications in medicinal chemistry, materials science, and catalysis.
Position Within Benzoxazolone Derivative Space
Within the broader benzoxazolone derivative family, 2(3H)-benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- is positioned as a sulfonyl-functionalized analog. The parent compound, 2(3H)-benzoxazolone (C7H5NO2), has a simpler structure with fewer heteroatoms and a lower molecular weight (~135.12 g/mol). The addition of the (2-hydroxyethyl)sulfonyl substituent increases the molecular complexity, introducing sulfur and additional oxygen atoms, which significantly alter the compound's chemical characteristics. This derivative is part of a specialized subset of benzoxazolones functionalized to enhance reactivity or biological interaction potential. Its molecular structure can be represented by the SMILES notation C1=CC2=C(C=C1S(=O)(=O)CCO)OC(=O)N2 and has been studied for its intrinsic properties including predicted collision cross sections relevant for mass spectrometry analysis.
Data Table: Molecular and Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H9NO5S |
| Molecular Weight (g/mol) | 243.236 |
| Average Mass | 243.233 |
| Monoisotopic Mass | 243.020143 |
| ChemSpider ID | 71076 |
| CAS Registry Number | 5031-74-3 |
| IUPAC Name | 6-[(2-Hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one |
| SMILES | C1=CC2=C(C=C1S(=O)(=O)CCO)OC(=O)N2 |
| InChI | InChI=1S/C9H9NO5S/c11-3-4-16(13,14)6-1-2-7-8(5-6)15-9(12)10-7/h1-2,5,11H,3-4H2,(H,10,12) |
| Stereochemistry | Achiral |
Detailed Research Findings
Physicochemical Properties: The presence of a sulfonyl group linked to a hydroxyethyl moiety confers increased polarity and potential for hydrogen bonding compared to the parent benzoxazolone. This modification can affect solubility in polar solvents and may influence the compound's interaction with biological macromolecules or catalytic sites.
Mass Spectrometry Data: Predicted collision cross sections (CCS) for various adducts of this compound have been calculated, which are useful for analytical identification and characterization by ion mobility mass spectrometry. For example, the protonated molecule [M+H]+ has a predicted CCS of approximately 147.0 Ų, while the sodium adduct [M+Na]+ is predicted at 158.7 Ų, indicating the compound's gas-phase ion mobility behavior.
Chemical Reactivity: The benzoxazolone core is known for its lactam structure, which can participate in hydrogen bonding and nucleophilic interactions. The sulfonyl substituent at position 6 may act as an electron-withdrawing group, potentially modifying the electronic distribution of the heterocyclic ring and influencing reactivity in synthetic transformations or binding affinity to biological targets.
Comparative Analysis: Compared to unsubstituted 2(3H)-benzoxazolone, the 6-[(2-hydroxyethyl)sulfonyl] derivative exhibits increased molecular weight and heteroatom content, positioning it as a more complex molecule within the benzoxazolone derivative space. This complexity may translate into distinct physicochemical and biological properties, making it a candidate for further exploration in heterocyclic chemistry research.
Properties
IUPAC Name |
6-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c11-3-4-16(13,14)6-1-2-7-8(5-6)15-9(12)10-7/h1-2,5,11H,3-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKFSULXKPSHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)CCO)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063683 | |
| Record name | 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5031-74-3 | |
| Record name | 6-[(2-Hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5031-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzoxazolone, 6-((2-hydroxyethyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005031743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(2-hydroxyethyl)sulphonyl]benzoxazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.384 | |
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Preparation Methods
Core Synthesis of 2(3H)-Benzoxazolone Scaffold
Before functionalization at the 6th position, the benzoxazolone nucleus must be synthesized. Two classical methods are commonly employed:
Phosgene Method: Reaction of ortho-aminophenol with phosgene in benzene yields 2(3H)-benzoxazolone via carbamoyl chloride intermediate formation, followed by ring closure.
Urea Method: Ortho-aminophenol reacts with urea under reflux conditions (around 160°C) in benzene, followed by heating to induce ring closure, producing pure benzoxazolone crystals after recrystallization.
These methods provide the base heterocyclic framework necessary for further substitution.
Reaction Mechanisms and Chemical Considerations
Electrophilic Substitution: The sulfonylation at the 6th position proceeds through electrophilic aromatic substitution facilitated by catalysts like AlCl3.DMF complex or polyphosphoric acid (PPA), with the former being more reactive.
Mannich and Michael Reactions: While these are typical for modifications at the 3rd position of benzoxazolone, the 6th position sulfonylation is distinct and requires different reagents and catalysts.
Oxidation/Reduction Potential: The sulfinyl group (-SO-) in the 2-hydroxyethyl side chain can be further oxidized to sulfone (-SO2-) or reduced to sulfide (-S-) using standard oxidizing or reducing agents, which may be relevant in post-synthesis modifications.
Summary Table of Preparation Methods and Conditions
Research Findings and Optimization Notes
The sulfonylation reaction requires strict control of reaction time and temperature to maximize yield and minimize by-products.
Catalysts like AlCl3.DMF complexes demonstrate higher reactivity and selectivity compared to PPA in acylation and sulfonylation steps.
Purification via recrystallization using ethanol is effective for isolating high-purity 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.
Thin-layer chromatography (TLC) with benzene-methanol solvent systems (ratios 9:1 or 5:1) is used to monitor reaction progress and purity, with UV light detection at 254 nm.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzoxazolone core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoxazolones .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 2(3H)-benzoxazolone exhibit significant anticonvulsant properties. A study synthesized various derivatives and evaluated their effectiveness against seizures induced by maximal electroshock (MES) and pentylenetetrazole in animal models. Compounds showed promising results, with some achieving effective doses (ED50) as low as 7.6 mg/kg, indicating potential for therapeutic use in seizure disorders .
Anticancer Properties
The anticancer potential of 2(3H)-benzoxazolone derivatives has been extensively studied. For instance, a study focused on the cytotoxic effects against metastatic MDA-MB-231 breast cancer cell lines demonstrated that specific derivatives exhibited significant apoptotic activity and reduced cell viability at concentrations as low as 50 µM . Other derivatives have been tested against various cancer cell lines, showing mild to moderate activity, particularly against leukemia and breast cancer cells .
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory properties of this compound have also been explored. Derivatives have been reported to act as PPAR-gamma antagonists, which are known for their role in inflammation modulation . These findings suggest that the compound could be beneficial in developing treatments for inflammatory diseases.
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of 2(3H)-benzoxazolone derivatives have been documented, indicating their potential use in treating infections caused by resistant strains of bacteria and fungi. The structural features contributing to these activities are under investigation, with some compounds showing effective inhibition against common pathogens .
Case Studies
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- involves its interaction with specific molecular targets. The hydroxyethyl sulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The benzoxazolone core can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The hydroxyethylsulfonyl group in the target compound contrasts with the trifluoromethylphenyl chalcone in compound 4 (). While both are electron-withdrawing, the sulfonyl group improves hydrophilicity, whereas the trifluoromethyl group enhances lipophilicity and enzyme inhibition .
- Positional Isomerism : 6-substituted derivatives (e.g., hydroxyethylsulfonyl, chalcones) generally exhibit higher cytotoxicity than 5-substituted analogs due to better steric compatibility with biological targets .
- Mannich Base Modifications : N-substituted derivatives (e.g., piperazine, amines) show enhanced solubility and acetylcholinesterase inhibition compared to unmodified benzoxazolones .
Biological Activity
2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
- IUPAC Name : 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-
- CAS Number : 5031-74-3
- Molecular Formula : C10H11N1O3S
- Appearance : Off-white to light yellow solid
The compound exhibits its biological activity primarily through interactions with various receptors and enzymes. Notably, it has been studied for its role as a potential Cox-2 inhibitor , which is crucial in inflammation pathways. The inhibition of Cox-2 can lead to reduced pain and inflammation, making it a candidate for analgesic therapies .
Therapeutic Applications
-
Analgesic and Anti-inflammatory Properties
- Research indicates that derivatives of benzoxazolone can act as effective analgesics by modulating pain pathways through Cox-2 inhibition .
- Studies have shown that compounds in this class can significantly reduce inflammation in animal models, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases .
-
Antimicrobial Activity
- The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies using disk diffusion methods have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
-
Anticancer Potential
- Recent investigations into the cytotoxicity of benzoxazolone derivatives have highlighted their potential as anticancer agents. Specific studies have reported that these compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and M4A4 (metastatic breast cancer) through caspase activation pathways .
- The ability to induce apoptosis makes it a promising scaffold for developing new cancer therapies.
Case Study 1: Analgesic Effects
In a controlled study evaluating the analgesic effects of 2(3H)-benzoxazolone derivatives, researchers administered varying doses to animal models experiencing induced pain. Results indicated a statistically significant reduction in pain scores compared to control groups, supporting the compound's role as a Cox-2 inhibitor .
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial activity of benzoxazolone derivatives involved testing against multiple bacterial strains. The results showed that certain derivatives exhibited strong inhibitory zones, particularly against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
Data Table: Biological Activity Overview
Q & A
Q. What are the primary synthetic routes for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone, and how do reaction conditions affect yield?
Methodological Answer: Synthesis typically involves functionalizing the benzoxazolone core at the 6-position. A key route is the oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones using oxidizing agents like m-chloroperbenzoic acid (mCPBA) to introduce the sulfonyl group. For example, 6-arylsulphonimidobenzoxazol-2(3H)-ones can be prepared and further derivatized with hydrogen chloride or hydrazoic acid to achieve the target structure . Reaction conditions (e.g., solvent polarity, temperature, and pH) critically influence yields. For polarographic analysis, pH 3.00 Britton-Robinson buffer optimizes electrochemical determination of carbonyl groups in related benzoxazolone derivatives .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Differential Pulse Polarography (DPP): Detects electroactive groups (e.g., carbonyl) with a linear response range of 0.2–65 mg/L, validated in pH 3.00 buffer .
- NMR Spectroscopy: Advanced techniques like 2D-NMR and shift reagents (e.g., Eu(fod)₃) resolve complex proton environments, particularly for sulfonyl and hydroxyethyl substituents .
- Reference Standards: Cross-validate spectral data with NIST Chemistry WebBook entries for analogous benzoxazolone derivatives .
Q. What is the proposed mechanism of action for its anti-inflammatory properties?
Methodological Answer: The benzoxazolone scaffold inhibits cyclooxygenase (COX) enzymes, akin to NSAIDs, reducing prostaglandin synthesis. Computational studies suggest the 6-[(2-hydroxyethyl)sulfonyl] substituent enhances hydrogen bonding with COX-2’s active site, mimicking phenol/catechol moieties in a metabolically stable template .
Advanced Research Questions
Q. How does this compound modulate circadian clock proteins (e.g., CLOCK:BMAL1, PER/CRY), and what computational tools predict these interactions?
Methodological Answer: Molecular docking and dynamics simulations (e.g., AutoDock Vina, GROMACS) predict binding affinities to clock proteins. The sulfonyl group forms hydrogen bonds with BMAL1’s Arg91, while the hydroxyethyl chain stabilizes interactions with PER2’s hydrophobic pocket. Key metrics include binding energy (ΔG ≤ −7.5 kcal/mol) and root-mean-square deviation (RMSD < 2 Å) during simulations . Experimental validation via luciferase reporter assays in U2OS cells is recommended to confirm rhythmicity modulation.
Q. How can structural modifications enhance target specificity for circadian proteins versus COX enzymes?
Methodological Answer:
- Substituent Engineering: Replace the hydroxyethyl group with bulkier moieties (e.g., cyclopropyl) to sterically hinder COX-2 binding while retaining clock protein affinity.
- Bioisosteric Replacement: Substitute the sulfonyl group with phosphonate or tetrazole to alter charge distribution, as seen in σ1 receptor ligands .
- Pharmacophore Modeling: Use Schrödinger’s Phase to map essential features (e.g., hydrogen bond acceptors, aromatic rings) for dual-target optimization .
Q. What strategies resolve discrepancies between in silico predictions and in vitro bioactivity data?
Methodological Answer:
- Solubility Correction: Adjust assays using co-solvents (e.g., DMSO ≤ 0.1%) to mitigate aggregation artifacts.
- Proteolytic Stability Testing: Incubate the compound with liver microsomes to identify metabolic liabilities affecting efficacy .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to clock proteins, comparing computational vs. experimental KD values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
